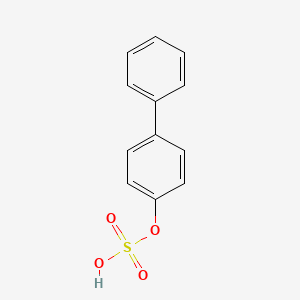

(4-Phenylphenyl) hydrogen sulfate

Description

(4-Phenylphenyl) hydrogen sulfate is an organic sulfate ester characterized by a biphenyl group (two linked benzene rings) substituted with a sulfate (-OSO₃H) moiety. This structure confers unique physicochemical properties, including moderate hydrophobicity due to the aromatic system and acidity from the sulfate group.

Properties

IUPAC Name |

(4-phenylphenyl) hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATOIOIIXORRLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166953 | |

| Record name | (1,1'-Biphenyl)-4-ol, 4-(hydrogen sulfate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16063-85-7 | |

| Record name | (1,1'-Biphenyl)-4-ol, 4-(hydrogen sulfate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016063857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-ol, 4-(hydrogen sulfate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylphenyl) hydrogen sulfate typically involves the sulfonation of biphenyl. One common method is the reaction of biphenyl with sulfuric acid under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete sulfonation. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylphenyl) hydrogen sulfate undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Oxidation: The compound can be oxidized to form quinones or other oxidation products.

Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.

Common Reagents and Conditions

Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.

Halogenation: Halogens such as chlorine or bromine, in the presence of a catalyst like iron(III) chloride, are used for halogenation.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce quinones.

Scientific Research Applications

(4-Phenylphenyl) hydrogen sulfate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Phenylphenyl) hydrogen sulfate involves its interaction with specific molecular targets and pathways. The sulfate group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Differences

- Substituent Effects :

- The biphenyl group in this compound increases hydrophobicity (higher logP) compared to smaller substituents like methyl or ethyl. This may enhance membrane permeability in biological systems but reduce water solubility.

- Vinyl and ethyl groups introduce varying degrees of electron-withdrawing or donating effects, influencing sulfate group acidity. For example, vinyl groups may stabilize the sulfate moiety through resonance, altering reactivity.

- Molecular Weight :

Research Findings and Challenges

Key Studies

- Electrochemical Sensing : 4-Ethylphenyl sulfate detection in urine demonstrates the feasibility of aryl sulfates as biomarkers for metabolic disorders.

- Mineral Absorption : Sulfate-containing compounds can inhibit phytate hydrolysis in ruminants, reducing phosphorus availability and increasing environmental excretion.

Knowledge Gaps

- Limited data exist on the toxicological profile and metabolic pathways of this compound.

- Comparative studies on the bioactivity of biphenyl vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.